5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This compound can be classified under the category of benzamide derivatives, which are known for their diverse biological activities. The presence of a chloro group and a hydroxy group, along with the isopropyl and methyl substituents, suggests that it may exhibit unique properties that could be exploited in drug development.
This compound is primarily sourced from research focused on the synthesis of benzamide derivatives, which are often studied for their therapeutic potential. It falls under the classification of organic compounds and more specifically, aromatic amides. These compounds are characterized by the presence of an amide functional group attached to an aromatic ring, which influences their chemical behavior and biological activity.
The synthesis of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can be achieved through various methods, typically involving multi-step organic reactions.
The molecular structure of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can be represented by its molecular formula .
CC(C)c1cc(ccc1Cl)C(=O)N(c2ccccc2)O
InChI=1S/C17H20ClN2O2/c1-10(2)14-7-6-13(18)12(11(14)19)15(20)17-9-8-16(21)22/h6-9,10,19H,1-5H3,(H,20,21)
This structure indicates a complex arrangement that contributes to its chemical properties and potential biological activity.
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is not fully elucidated but can be inferred based on its structural characteristics.
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide has potential applications in various scientific fields:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0